molecular formula C26H23NO4 B4796671 N-(2,6-dimethylphenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide

N-(2,6-dimethylphenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide

Cat. No.: B4796671
M. Wt: 413.5 g/mol
InChI Key: JPMFCEJYTIJQCP-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines a dimethylphenyl group with a chromenyl moiety, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide typically involves multiple steps:

    Formation of the Chromenyl Moiety: This step often starts with the condensation of appropriate phenolic compounds with acetic anhydride under acidic conditions to form the chromenyl structure.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group is introduced through a nucleophilic substitution reaction, where the chromenyl intermediate reacts with 2,6-dimethylphenylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Coupling: The final step involves the coupling of the chromenyl and dimethylphenyl intermediates using a suitable base, such as triethylamine, under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The chromenyl moiety can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like bromine in the presence of a catalyst such as iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to inflammation and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-2-[(4-oxo-4H-chromen-5-yl)oxy]acetamide
  • N-(2,6-dimethylphenyl)-2-[(7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetamide

Uniqueness

N-(2,6-dimethylphenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide stands out due to its unique combination of a dimethylphenyl group and a chromenyl moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c1-16-12-21(30-15-23(28)27-26-17(2)8-7-9-18(26)3)25-20(19-10-5-4-6-11-19)14-24(29)31-22(25)13-16/h4-14H,15H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMFCEJYTIJQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC2=CC(=CC3=C2C(=CC(=O)O3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,6-dimethylphenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide
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N-(2,6-dimethylphenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide
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N-(2,6-dimethylphenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide
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N-(2,6-dimethylphenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide
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N-(2,6-dimethylphenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide
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N-(2,6-dimethylphenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide

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